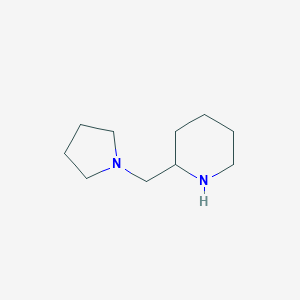

2-Pyrrolidin-1-ylmethyl-piperidine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

合成経路と反応条件

チルミコシンは、別のマクロライド系抗生物質であるタイロシンから合成されます。反応条件には、通常、化学変換を促進するための有機溶媒と触媒の使用が含まれます。

工業生産方法

チルミコシンの工業生産には、高収率と純度を確保するために最適化された反応条件を使用した大規模な化学合成が含まれます。 プロセスには、獣医用医薬品に関する規制基準を満たすための厳格な品質管理が含まれます .

化学反応の分析

反応の種類

チルミコシンは、以下を含むさまざまな化学反応を受けます。

酸化: チルミコシンは、酸化されて異なる誘導体を形成することができます。

還元: 還元反応は、チルミコシンの官能基を変えることができます。

置換: 置換反応は、チルミコシン分子に新しい官能基を導入することができます。

一般的な試薬と条件

これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、およびさまざまな有機溶媒が含まれます。 反応条件は、通常、所望の化学変換を確保するために制御された温度とpHレベルを伴います .

主な生成物

これらの反応から形成される主な生成物には、薬理学的特性が修飾されたさまざまなチルミコシン誘導体が含まれます。 これらの誘導体は、獣医学における潜在的な使用のために研究されています .

科学研究の応用

化学

化学では、チルミコシンは、マクロライド系抗生物質の合成と反応性を研究するためのモデル化合物として使用されます。 研究者は、その化学的特性を調査し、その有効性を高め、副作用を軽減するための新しい合成経路を開発しています .

生物学

生物学研究では、チルミコシンは、細菌耐性のメカニズムと、抗生物質と細菌細胞の間の相互作用を研究するために使用されます。 これは、マクロライド系抗生物質がどのように細菌のタンパク質合成を阻害するかを理解するのに役立ちます .

医学

獣医学では、チルミコシンは、ウシとヒツジの呼吸器感染症の治療に広く使用されています。 その長時間の効果と感染部位を標的にする能力は、獣医師にとって貴重なツールとなっています .

産業

製薬業界では、チルミコシンはMicotilブランド名で製造および販売されています。 これは、家畜の呼吸器疾患の治療のためにさまざまな製剤で使用されており、家畜の全体的な健康と生産性に貢献しています .

科学的研究の応用

Medicinal Applications

1.1. Melanocortin Receptor Agonism

A significant application of 2-Pyrrolidin-1-ylmethyl-piperidine is its role as a selective agonist for the melanocortin receptor 4 (MCR4). This receptor is implicated in several physiological processes, including appetite regulation and sexual function. Compounds that target MCR4 are being investigated for their potential to treat conditions such as:

- Obesity : By reducing appetite and increasing metabolic rate.

- Sexual Dysfunction : Addressing disorders like hypoactive sexual desire disorder and erectile dysfunction.

- Diabetes : Enhancing glucose tolerance and decreasing insulin resistance .

1.2. Neuroprotective Effects

Research indicates that derivatives of piperidine compounds, including this compound, exhibit neuroprotective properties. These compounds are being studied for their potential in treating neurodegenerative diseases such as Alzheimer's disease. They may inhibit enzymes like acetylcholinesterase, which is crucial for maintaining cognitive function .

Case Studies and Research Findings

Broader Pharmaceutical Applications

The broader category of piperidine and pyrrolidine derivatives includes compounds that have shown promise in various therapeutic areas:

- Cancer Therapy : Some derivatives have demonstrated cytotoxicity against cancer cell lines, suggesting potential as anti-cancer agents.

- Antimicrobial Activity : Certain compounds exhibit activity against bacterial strains, including MRSA and tuberculosis .

- Pain Management : Research has explored the use of piperidine derivatives as analgesics through their interaction with opioid receptors .

作用機序

チルミコシンは、細菌のタンパク質合成を阻害することでその効果を発揮します。それは、細菌のリボソームの50Sリボソームサブユニットに結合し、翻訳中のペプチド鎖の伸長を阻止します。 この作用は、細菌の増殖と複製を効果的に停止させます . チルミコシンは、カルシウムチャネルブロッカーとしても作用し、これは人間における心臓毒性効果に寄与します .

類似の化合物との比較

類似の化合物

タイロシン: 呼吸器感染症の治療のために獣医学で使用されるチルミコシンと類似のマクロライド系抗生物質。

エリスロマイシン: 人間と獣医学で使用されるもう1つのマクロライド系抗生物質。

アジスロマイシン: より広い活性スペクトルを持つ広く使用されているマクロライド系抗生物質。

独自性

チルミコシンは、その長時間の効果と、肺の感染部位を標的にする能力によってユニークです。 これは、獣医学用に特別に処方されており、他のマクロライドに比べて特定の細菌株に対する活性が高くなっています .

類似化合物との比較

Similar Compounds

Tylosin: A macrolide antibiotic similar to tilmicosin, used in veterinary medicine for treating respiratory infections.

Erythromycin: Another macrolide antibiotic used in human and veterinary medicine.

Azithromycin: A widely used macrolide antibiotic with a broader spectrum of activity.

Uniqueness

Tilmicosin is unique due to its long-lasting effects and ability to target the site of infection in the lungs. It is specifically formulated for veterinary use and has enhanced activity against certain bacterial strains compared to other macrolides .

生物活性

2-Pyrrolidin-1-ylmethyl-piperidine, a piperidine derivative, has garnered attention in medicinal chemistry due to its diverse biological activities. This compound's structure allows it to interact with various biological targets, making it a subject of interest in drug discovery and development.

Chemical Structure and Properties

The molecular formula for this compound is C11H18N2 with a molecular weight of approximately 178.28 g/mol. Its structure features a piperidine ring substituted with a pyrrolidine moiety, which contributes to its unique pharmacological properties.

| Property | Value |

|---|---|

| Molecular Weight | 178.28 g/mol |

| CAS Number | 885951-15-5 |

| Chemical Formula | C11H18N2 |

Biological Activity

Research indicates that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies have shown that derivatives of piperidine, including this compound, possess antimicrobial properties. For instance, piperidine derivatives have been tested against various strains of bacteria and fungi, demonstrating significant inhibition of growth. A notable study reported the synthesis of novel piperidine derivatives with effective antifungal activity against Candida auris, with minimum inhibitory concentrations (MIC) ranging from 0.24 to 0.97 μg/mL .

2. Antitumor Activity

Compounds containing piperidine structures have been explored for their potential in cancer therapy. Research has indicated that these compounds can induce apoptosis in cancer cells, suggesting a mechanism of action that may involve the disruption of cellular integrity and function .

3. Neuroprotective Effects

Some studies have indicated that piperidine derivatives may exhibit neuroprotective effects, potentially through modulation of neurotransmitter systems or by providing antioxidant activity. This suggests their potential application in treating neurodegenerative diseases .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within cells:

- Receptor Binding : The compound may bind to neurotransmitter receptors or other cellular proteins, modulating signaling pathways.

- Enzyme Inhibition : It has been suggested that this compound can inhibit key enzymes involved in metabolic processes or disease pathways.

Case Studies

Several case studies have highlighted the effectiveness of piperidine derivatives:

Case Study 1: Antifungal Activity

A study synthesized six novel piperidine-based compounds and evaluated their antifungal activity against clinical isolates of Candida auris. The results demonstrated that certain derivatives not only inhibited fungal growth but also induced cell cycle arrest and apoptosis in fungal cells, indicating their potential as therapeutic agents against resistant fungal infections .

Case Study 2: Antibacterial Activity

Another investigation focused on the antibacterial properties of piperidine derivatives against multidrug-resistant bacterial strains. The study found that specific derivatives exhibited low nanomolar activity against Acinetobacter baumannii and other Gram-positive bacteria, showcasing their potential as new antibiotics .

特性

IUPAC Name |

2-(pyrrolidin-1-ylmethyl)piperidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2/c1-2-6-11-10(5-1)9-12-7-3-4-8-12/h10-11H,1-9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GJJCBYJAVZCDCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CN2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100158-63-2 |

Source

|

| Record name | 100158-63-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q1: How does the structure of these compounds contribute to their high selectivity for the kappa opioid receptor?

A1: The research highlights the importance of specific structural features in (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives for their kappa opioid receptor selectivity. []

- Active Conformation: Computational studies and 1H NMR analysis revealed that an essential structural element for activity is a torsional angle (N1C2C7N8) of 60 degrees within the pharmacophore. This specific conformation likely facilitates optimal interaction with the kappa opioid receptor binding site. []

- Arylacetic Moiety Substitution: The presence of electron-withdrawing and lipophilic substituents in the para and/or meta positions of the arylacetic moiety significantly influences analgesic activity and kappa affinity. These substituents likely contribute to binding affinity and selectivity through electronic and hydrophobic interactions with the receptor. []

Q2: What is the significance of the observed in vivo analgesic activity of these compounds?

A2: The study demonstrates the in vivo analgesic potential of (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives using the mouse tail-flick model, a standard preclinical assay for assessing pain relief. []

- Potency: One of the lead compounds, (2S)-1-[(3,4-dichlorophenyl)acetyl]-2-(pyrrolidin-1-ylmethyl)piperidine hydrochloride (compound 14), exhibited an ED50 of 0.05 mg/kg (subcutaneous administration). This indicates that it is 25 times more potent than morphine and 16 times more potent than the established kappa ligand U-50488 in this model. []

- Therapeutic Potential: This substantial increase in potency compared to existing analgesics suggests that (2S)-1-(arylacetyl)-2-(aminomethyl)piperidine derivatives have the potential to be developed into highly effective painkillers. Their high selectivity for the kappa opioid receptor may also translate into a reduced risk of undesirable side effects often associated with mu opioid agonists, such as morphine. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。